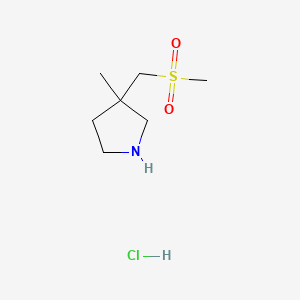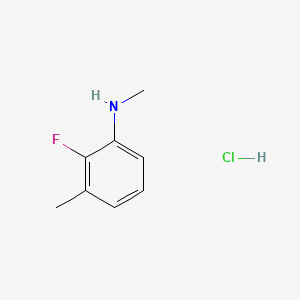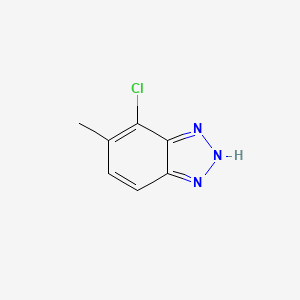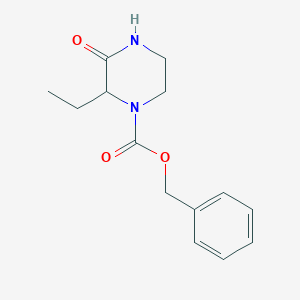![molecular formula C18H27BO2 B15303907 rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis](/img/structure/B15303907.png)
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis: is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a cyclohexyl ring and a boron-containing dioxaborolane moiety.
準備方法
The synthesis of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis typically involves the reaction of a phenylcyclohexyl derivative with a boronic acid or boronic ester under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boron-carbon bond. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis has several applications in scientific research:
Chemistry: Used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism by which this compound exerts its effects involves the interaction of the boron moiety with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
類似化合物との比較
Similar compounds include other boronic esters and boronic acids, such as:
- 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-furyl)-1,3,2-dioxaborolane
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis is unique due to its specific cyclohexyl and phenyl substituents, which can influence its reactivity and applications in synthesis.
特性
分子式 |
C18H27BO2 |
|---|---|
分子量 |
286.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11,15-16H,8-9,12-13H2,1-4H3/t15-,16-/m1/s1 |
InChIキー |
TVEJOSUWFHSWLU-HZPDHXFCSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCC[C@@H]2C3=CC=CC=C3 |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCC2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide](/img/structure/B15303847.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B15303850.png)




![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid](/img/structure/B15303882.png)
![rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B15303889.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15303897.png)
![{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15303913.png)
